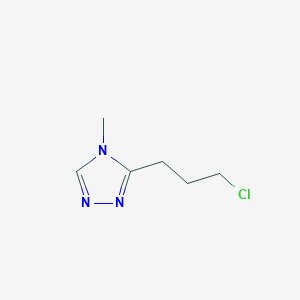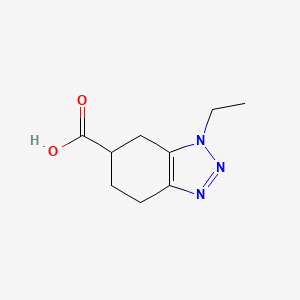
N-Ethyl-7-methoxyquinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-7-methoxyquinoline-8-sulfonamide is an organosulfur compound with a molecular formula of C12H14N2O3S. This compound is characterized by the presence of a sulfonamide group attached to a quinoline ring, which is further substituted with an ethyl group and a methoxy group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-7-methoxyquinoline-8-sulfonamide typically involves the sulfonation of 7-methoxyquinoline followed by the introduction of an ethyl group. The reaction conditions often include the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide, followed by the reaction with ethylamine to introduce the ethyl group. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow systems to optimize the yield and efficiency of the process. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-7-methoxyquinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The methoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-Ethyl-7-methoxyquinoline-8-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-Ethyl-7-methoxyquinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can act as a competitive inhibitor of enzymes that utilize p-aminobenzoic acid (PABA) in the synthesis of folic acid, thereby inhibiting bacterial growth. Additionally, the quinoline ring may interact with DNA or other cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide compound with antimicrobial properties.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfanilamide: A simpler sulfonamide with a similar mechanism of action.
Uniqueness
N-Ethyl-7-methoxyquinoline-8-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and ethyl groups on the quinoline ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H14N2O3S |
|---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
N-ethyl-7-methoxyquinoline-8-sulfonamide |
InChI |
InChI=1S/C12H14N2O3S/c1-3-14-18(15,16)12-10(17-2)7-6-9-5-4-8-13-11(9)12/h4-8,14H,3H2,1-2H3 |
InChI Key |
BNUAGJIGAIVWQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC2=C1N=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


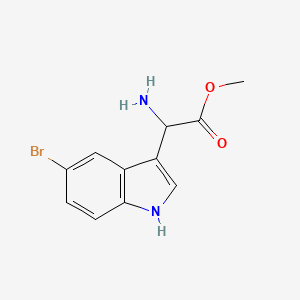
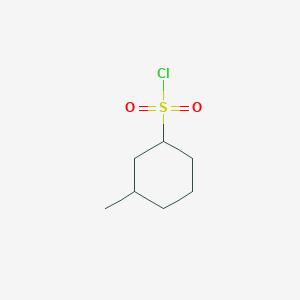
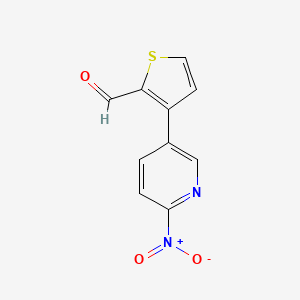
![[3-(4-Methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13211967.png)
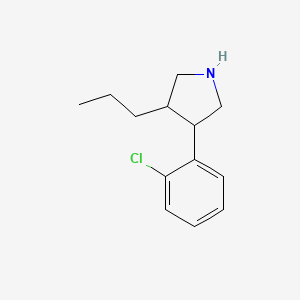
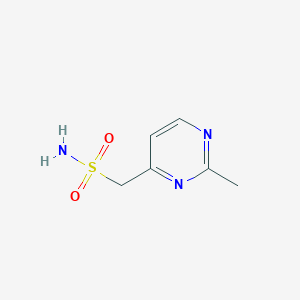
![5',5'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13211998.png)
![5-Thia-8-azaspiro[3.6]decane](/img/structure/B13212007.png)


![5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13212019.png)
![[3-(Propan-2-yl)-4-propoxyphenyl]methanol](/img/structure/B13212022.png)
